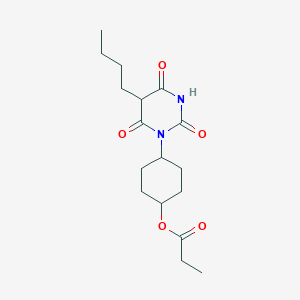
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) is a chemical compound with the molecular formula C17H26N2O5. It is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is characterized by the presence of a butyl group, a hydroxycyclohexyl group, and a propionate ester group attached to the barbituric acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) typically involves the following steps:
Formation of Barbituric Acid Core: The initial step involves the condensation of urea with malonic acid derivatives to form the barbituric acid core.
Introduction of Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides under basic conditions.
Cyclohexyl Group Addition: The hydroxycyclohexyl group is added via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the hydroxy group with propionic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods typically employ automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its sedative and hypnotic properties, similar to other barbiturates.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) involves its interaction with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedative and hypnotic effects. The molecular targets include GABA receptors and associated ion channels.
Comparison with Similar Compounds
Similar Compounds
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid: Lacks the propionate ester group.
5-Butyl-1-(4-methoxycyclohexyl)barbituric acid: Contains a methoxy group instead of a hydroxy group.
5-Butyl-1-(4-hydroxyphenyl)barbituric acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) is unique due to the presence of the propionate ester group, which may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural modification can enhance its efficacy and reduce potential side effects compared to similar compounds.
Properties
CAS No. |
21330-95-0 |
|---|---|
Molecular Formula |
C17H26N2O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] propanoate |
InChI |
InChI=1S/C17H26N2O5/c1-3-5-6-13-15(21)18-17(23)19(16(13)22)11-7-9-12(10-8-11)24-14(20)4-2/h11-13H,3-10H2,1-2H3,(H,18,21,23) |
InChI Key |
CEZDTYIUHMGSER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



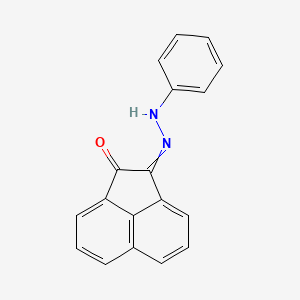
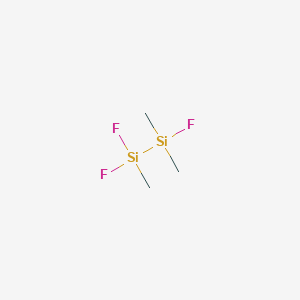

![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)

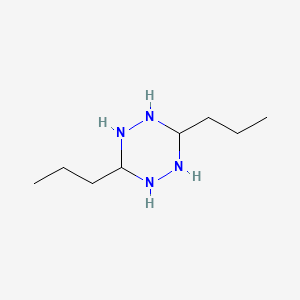

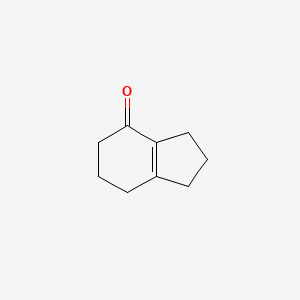

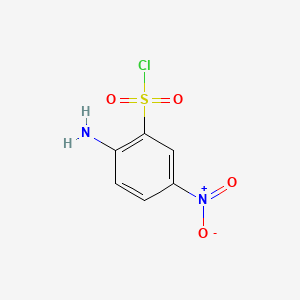
![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

